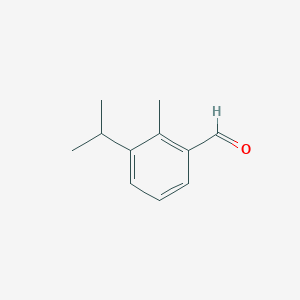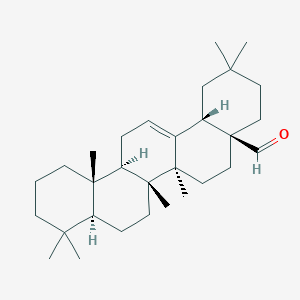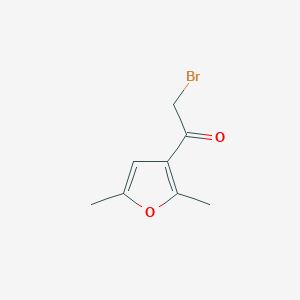
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is a synthetic organic compound used in scientific research. It is a potent electrophilic brominating agent that is used to introduce a bromine atom into a variety of organic molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone involves the electrophilic bromination of organic molecules. The bromine atom is introduced into the molecule by attacking the electron-rich double bond or aromatic ring of the substrate. The resulting brominated product can be further used in a variety of chemical reactions, such as substitution, elimination, or reduction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. However, it is known that brominated compounds can have a variety of effects on biological systems, including antimicrobial, antiviral, and anticancer activities. Further research is needed to determine the specific effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone in lab experiments include its high reactivity and selectivity for bromination. It can be used to introduce a bromine atom into a variety of organic molecules, including those that are difficult to brominate using other methods. However, the limitations of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone include its toxicity and potential hazards associated with handling and storage. Careful precautions must be taken when using this compound in the lab.
Zukünftige Richtungen
There are several future directions for research involving 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. One direction is to explore its potential as a brominating agent for the synthesis of new pharmaceuticals and natural products. Another direction is to investigate its biological activity and potential as an antimicrobial, antiviral, or anticancer agent. Additionally, further research is needed to determine the specific biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is achieved by reacting 2,5-dimethylfuran-3-carboxylic acid with phosphorus pentachloride to form 2,5-dimethylfuran-3-yl chloride. This intermediate is then reacted with magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with ethyl chloroformate to form 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is used in scientific research as a brominating agent to introduce a bromine atom into a variety of organic molecules. It is particularly useful in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. It has been used in the synthesis of a number of natural products, including the alkaloid lycoposerramine R and the sesquiterpene lactone helenalin.
Eigenschaften
CAS-Nummer |
133674-62-1 |
|---|---|
Produktname |
2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone |
Molekularformel |
C8H9BrO2 |
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
2-bromo-1-(2,5-dimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 |
InChI-Schlüssel |
HQTVWKCYEADULE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=O)CBr |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)CBr |
Synonyme |
Ethanone, 2-bromo-1-(2,5-dimethyl-3-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



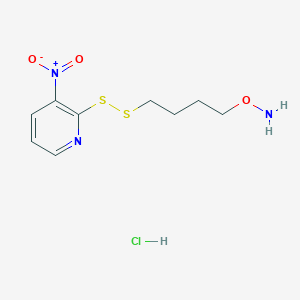
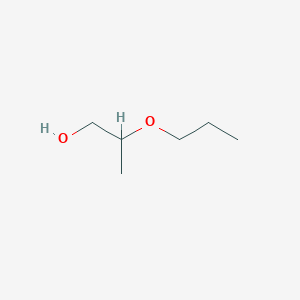
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
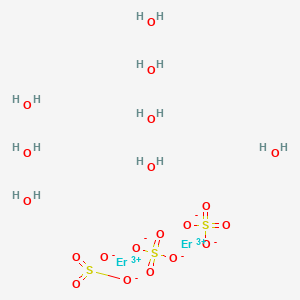
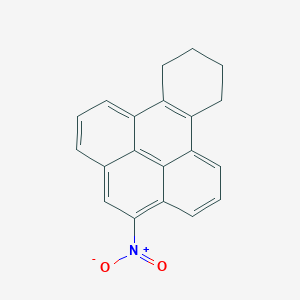
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
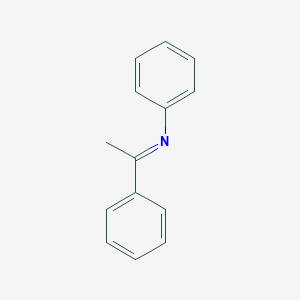
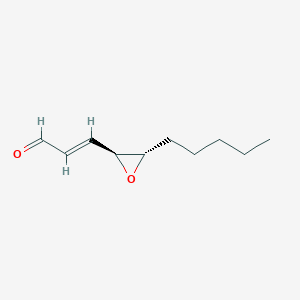
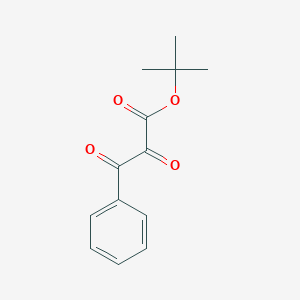
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
